molecular formula C22H19F3N2O4 B6480635 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888454-26-0

3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6480635
CAS No.: 888454-26-0
M. Wt: 432.4 g/mol
InChI Key: BYDWBPFXCCPSIY-UHFFFAOYSA-N
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Description

3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethoxy group, a benzofuran ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, introduction of the trifluoromethoxy group, and the amide coupling reaction. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents has facilitated the synthesis of trifluoromethoxy-containing compounds, making them more accessible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The benzofuran ring and amide linkage may also play crucial roles in its binding affinity and selectivity towards target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing benzofuran derivatives and amide-linked molecules. Examples include:

  • 3-cyclopentaneamido-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
  • 3-cyclopentaneamido-N-[4-(methoxy)phenyl]-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide lies in its trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

The compound 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Structural Features

The compound consists of several key structural components:

  • Benzofuran moiety : Known for its diverse pharmacological activities.
  • Trifluoromethoxy group : Enhances lipophilicity and potentially increases biological activity.
  • Cyclopentaneamido group : May contribute to the compound's ability to interact with biological targets.

Table 1: Structural Features of the Compound

ComponentDescription
BenzofuranAromatic compound known for various biological effects
Trifluoromethoxy groupEnhances solubility and receptor interactions
Cyclopentaneamido groupMay enhance binding affinity to target proteins

Pharmacological Potential

Research indicates that compounds structurally similar to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential effectiveness against various cancer cell lines due to the ability to induce apoptosis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in chronic inflammatory diseases.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in a peer-reviewed journal demonstrated that similar benzofuran derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Research :
    • In vitro studies indicated that compounds with trifluoromethoxy substituents could inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage models, suggesting a potential role in treating autoimmune conditions .
  • Antimicrobial Activity :
    • Research highlighted the effectiveness of related compounds against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating a promising avenue for drug development .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as:

  • Molecular Docking Studies : These have been employed to predict binding affinities to various receptors, revealing strong interactions with targets involved in cancer progression.
  • Enzyme Inhibition Assays : Initial results suggest that the compound may inhibit specific enzymes linked to inflammatory processes.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4/c23-22(24,25)31-15-11-9-14(10-12-15)26-21(29)19-18(16-7-3-4-8-17(16)30-19)27-20(28)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDWBPFXCCPSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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